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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1669486

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of CP-339818, a potent
blocker of the voltage-gated potassium channel Kv1.3. The information presented herein is
intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction

CP-339818 is a non-peptide small molecule that has garnered significant interest for its potent
inhibition of the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] By blocking
Kv1.3, CP-339818 can suppress the immune response, making it a valuable tool for studying
autoimmune diseases and a potential therapeutic candidate. This guide offers a detailed
comparison of its activity against various ion channels, supported by available experimental
data.

Selectivity Profile of CP-339818

The inhibitory activity of CP-339818 has been characterized against a panel of voltage-gated
potassium (Kv) channels and other ion channels. The following table summarizes the available
half-maximal inhibitory concentration (IC50) values.
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lon Channel Selectivity vs.
. Subtype IC50 (uM) Reference
Family Kv1.3
Potassium (Kv) Kv1.3 0.2 - [1]
Kv1.4 0.3 1.5-fold [2]
Kvl.1 62 310-fold [2]
Kvl.2 14 70-fold [2]
Kv1.5 19 95-fold [2]
Kv1.6 20 100-fold [2]
Kv3.1 17 85-fold [2]
Kv3.2 10 50-fold [2]
Kv3.4 36 180-fold [2]
Kv4.2 >10 >50-fold [2]
Hyperpolarizatio
n-activated cyclic
_ HCN1 18.9 94.5-fold [1]

nucleotide-gated
(HCN)
HCN4 43.4 217-fold [1]
Calcium-
activated - >500 >2500-fold [2]
Potassium (KCa)
Calcium
Release-

. - >100 >500-fold [2]
Activated

Calcium (CRAC)

Voltage-gated
Sodium (Nav)

Not Reported

Voltage-gated
Calcium (Cav)

Not Reported

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763157/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Note: The selectivity of CP-339818 against voltage-gated sodium (Nav) and calcium (Cav)
channels has not been reported in the reviewed literature.

T-Lymphocyte Activation Signaling Pathway

The primary therapeutic potential of CP-339818 stems from its ability to inhibit T-lymphocyte
activation by blocking Kv1.3 channels. The diagram below illustrates the critical role of Kv1.3 in

this signaling cascade.
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T-Cell Activation Pathway and the Role of Kv1.3
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T-Cell activation pathway involving Kv1.3.
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Upon antigen presentation by an antigen-presenting cell (APC) to the T-cell receptor (TCR), a
signaling cascade is initiated. This leads to the release of calcium (Ca?*) from the endoplasmic
reticulum (ER). The depletion of ER Ca2* stores triggers the opening of Calcium Release-
Activated Calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of
extracellular Ca2*. This rise in intracellular Ca2* activates calcineurin, which dephosphorylates
the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate
the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).

The initial influx of Ca2* causes membrane depolarization, which opens voltage-gated Kv1.3
channels. The subsequent efflux of potassium (K*) ions through Kv1.3 channels repolarizes the
membrane, maintaining the electrochemical gradient necessary for sustained Ca?* influx
through CRAC channels. By blocking Kv1.3, CP-339818 inhibits this repolarization, leading to a
reduction in the driving force for Ca2* entry, thereby suppressing T-cell activation.

Experimental Protocols

The following provides a representative methodology for determining the IC50 of a compound
against Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation:

e Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably
expressing the human Kv1.3 channel are commonly used.

o Cells are cultured under standard conditions (e.g., 37°C, 5% CO3) in an appropriate growth
medium.

e For recording, cells are dissociated and plated onto glass coverslips.
Electrophysiological Recording:

e Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition
system.

o Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MQ when filled with the
intracellular solution.
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e Solutions:

o Extracellular Solution (in mM): 140 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10
Glucose; pH adjusted to 7.4 with NaOH.

o Intracellular Solution (in mM): 140 KCI, 1 MgClz, 10 EGTA, 10 HEPES; pH adjusted to 7.2
with KOH.

e Recording Procedure:

o A coverslip with adherent cells is placed in the recording chamber and perfused with the
extracellular solution.

o Aglass pipette filled with the intracellular solution is brought into contact with a cell to form
a high-resistance (>1 GQ) seal (cell-attached configuration).

o The cell membrane under the pipette tip is ruptured by gentle suction to achieve the
whole-cell configuration.

o The cell is held at a holding potential of -80 mV.

o Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200
ms).

o The test compound (CP-339818) is applied at various concentrations through the
perfusion system.

o The peak outward current at each concentration is measured and compared to the control
current to determine the percentage of inhibition.

o The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Data Analysis Workflow:

The following diagram outlines the general workflow for analyzing the electrophysiological data
to determine the IC50 value.
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IC50 Determination Workflow
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Workflow for IC50 determination.
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Conclusion

CP-339818 is a potent and selective inhibitor of the Kv1.3 and Kv1.4 potassium channels. Its
high degree of selectivity against other Kv channels makes it a valuable pharmacological tool
for investigating the physiological and pathological roles of Kv1.3. The lack of data on its
activity against Nav and Cav channels warrants further investigation to fully characterize its
selectivity profile. The detailed understanding of its mechanism of action in T-cell activation
provides a strong rationale for its exploration in the context of immune-mediated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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